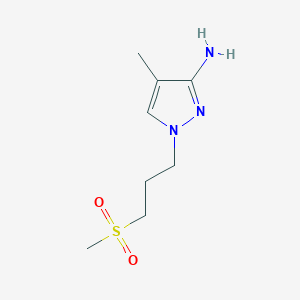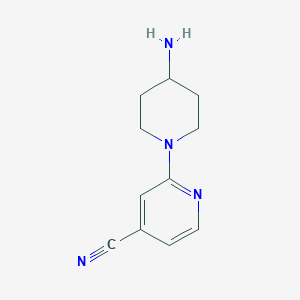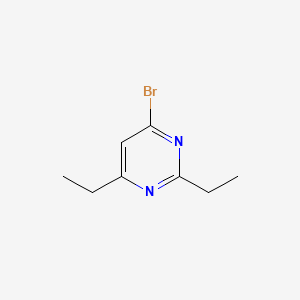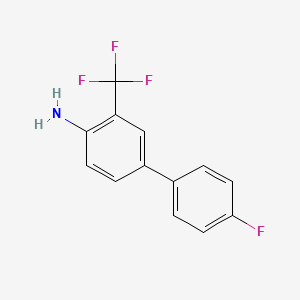
N-hydroxypyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxypyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxypyrimidine-2-carboxamide typically involves the reaction of pyrimidine-2-carboxamide with hydroxylamine. This reaction can be carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxypyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of pyrimidine.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-hydroxypyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research has shown that this compound derivatives exhibit anti-inflammatory, antibacterial, and antiviral activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of N-hydroxypyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-2-carboxamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
N-hydroxybenzamide: Similar structure but with a benzene ring instead of a pyrimidine ring.
Pyrimidine-2-carboximidamide: Contains an amidine group instead of a carboxamide group
Uniqueness
N-hydroxypyrimidine-2-carboxamide is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and other biomolecules, making it a valuable compound in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C5H5N3O2 |
|---|---|
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
N-hydroxypyrimidine-2-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c9-5(8-10)4-6-2-1-3-7-4/h1-3,10H,(H,8,9) |
Clé InChI |
IZTVIIHVHRHUPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B13492869.png)



![2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)




![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)


